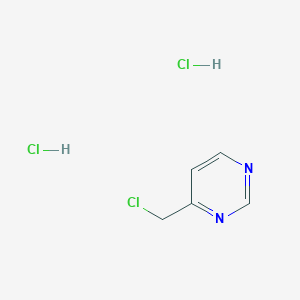
4-(Chloromethyl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)pyrimidine dihydrochloride is an organic compound with the molecular formula C5H7Cl3N2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)pyrimidine dihydrochloride typically involves the chloromethylation of pyrimidine. One common method includes the reaction of pyrimidine with chloromethyl methyl ether in the presence of a Lewis acid such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The product is usually purified by recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)pyrimidine dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include azidomethylpyrimidine, thiocyanatomethylpyrimidine, and methoxymethylpyrimidine.
Oxidation: Products include pyrimidine carboxylic acids.
Reduction: Products include methylpyrimidine.
Scientific Research Applications
4-(Chloromethyl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of nucleic acid analogs and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)pyrimidine dihydrochloride involves its interaction with nucleophiles, leading to the formation of various substituted pyrimidine derivatives. These derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)pyridine hydrochloride: Similar in structure but with the chloromethyl group at the 2-position instead of the 4-position.
Uniqueness
4-(Chloromethyl)pyrimidine dihydrochloride is unique due to its pyrimidine ring, which imparts different electronic and steric properties compared to pyridine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of nucleic acid analogs and other biologically active molecules.
Properties
Molecular Formula |
C5H7Cl3N2 |
|---|---|
Molecular Weight |
201.48 g/mol |
IUPAC Name |
4-(chloromethyl)pyrimidine;dihydrochloride |
InChI |
InChI=1S/C5H5ClN2.2ClH/c6-3-5-1-2-7-4-8-5;;/h1-2,4H,3H2;2*1H |
InChI Key |
WBPJKDNGWVBNTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1CCl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






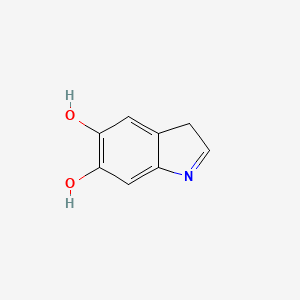
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
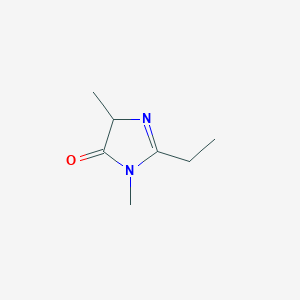
![2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12949032.png)
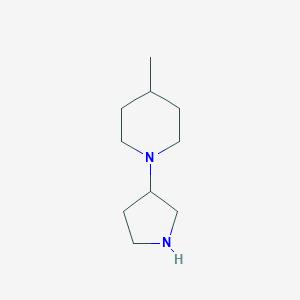

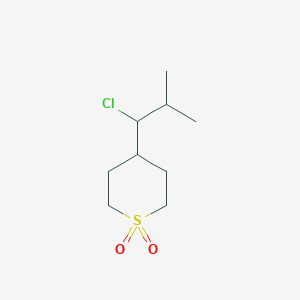
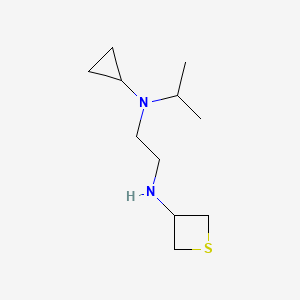
![methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B12949055.png)
![tert-Butyl 2,6-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B12949069.png)
